molecular formula C6H5N3 B1487788 3H-Pyrazolo[3,4-C]pyridine CAS No. 271-46-5

3H-Pyrazolo[3,4-C]pyridine

Cat. No. B1487788
CAS RN: 271-46-5
M. Wt: 119.12 g/mol
InChI Key: PMVAUCMTOAAAKB-UHFFFAOYSA-N
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Description

3H-Pyrazolo[3,4-C]pyridine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound has been extensively studied for its potential applications in the development of novel drugs for the treatment of various diseases.

Scientific Research Applications

Synthesis and Structural Analysis

1H-Pyrazolo[3,4-b]pyridines, a group related to 3H-Pyrazolo[3,4-C]pyridine, are significant due to their diverse biomedical applications. The synthesis methods of these compounds vary, starting from either preformed pyrazole or pyridine. Structural studies, including tautomerism, have been carried out to understand their properties better (Donaire-Arias et al., 2022).

Biomedical Applications

  • 1H-Pyrazolo[3,4-b]pyridine compounds have been explored for their ability to inhibit cyclin-dependent kinases, a vital target in cancer therapy. The compounds can block cell cycle progression and induce apoptosis in cells (Misra et al., 2003).
  • Nucleosides substituted with pyrazolo[3,4-b]pyridine have shown potential in antiviral and antitumor applications. Their synthesis and biological evaluation indicate moderate cytotoxicity against certain cancer cell lines (Sanghvi et al., 1989).

Chemical and Pharmacological Interest

  • Pyrazolo[3,4-b]pyridine derivatives are important due to their resemblance to indoles and azaindoles, which are key in many alkaloids. These compounds have applications as herbicides, fungicides, pesticides, and medicines (Jian-chao, 2008).

Green Synthesis Approaches

  • A green chemistry approach has been used in the synthesis of pyrazolo[3,4-b]pyridines. Techniques such as microwave irradiation and the use of eco-friendly catalysts like KHSO4 have been employed, emphasizing cleaner, faster, and more efficient synthesis methods (Li et al., 2019).

Catalytic and Synthetic Methodology

  • Innovative methods like palladium-catalyzed aminocarbonylation have been used to synthesize novel pyrazolo[3,4-b]pyridine-3-carboxamide derivatives. This process highlights the potential of these compounds in drug discovery due to their wide pharmacological properties (Keating & Alam, 2021).

Future Directions

For more detailed information, please refer to the relevant research articles .

properties

IUPAC Name

3H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-7-4-6-5(1)3-8-9-6/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVAUCMTOAAAKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=NC=C2)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60719429
Record name 3H-Pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

271-46-5
Record name 3H-Pyrazolo[3,4-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=271-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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